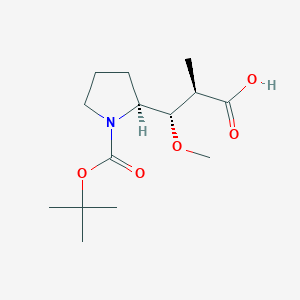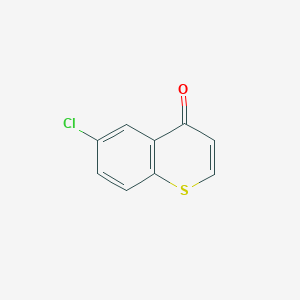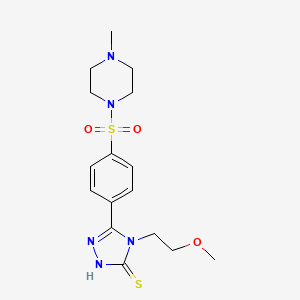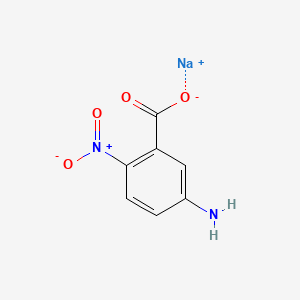
4-Amino-2,6-dimethylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-dimethylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 6-positions on the nicotinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylnicotinaldehyde can be achieved through several methods. One common approach involves the Friedländer cyclocondensation reaction. In this method, 2-amino-4,6-dimethylnicotinaldehyde is reacted with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine . This reaction yields 1,8-naphthyridine derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, stirring without solvent at elevated temperatures, and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
4-Amino-2,6-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-amino-2,6-dimethylnicotinic acid.
Reduction: Formation of 4-amino-2,6-dimethyl-1-nicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-2,6-dimethylnicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2,6-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of biologically active molecules that interact with enzymes, receptors, and other cellular components. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-dimethylnicotinaldehyde
- 4-Amino-2,6-dimethoxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
4-Amino-2,6-dimethylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
4-amino-2,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-11)6(2)10-5/h3-4H,1-2H3,(H2,9,10) |
InChIキー |
LAHLXMPHUJGPBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B11762969.png)


![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)


![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)


![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)


